3-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-2H-chromen-2-one
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Overview
Description
3-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-2H-chromen-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. Reaction conditions may include the use of strong bases or acids, elevated temperatures, and specific solvents to facilitate the cyclization process.
Introduction of the sulfonyl group: The sulfonyl group can be introduced through sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Coupling with chromenone: The final step involves coupling the spirocyclic intermediate with a chromenone derivative under conditions that may include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme-targeted therapies.
Protein Binding: Its ability to bind to specific proteins can be exploited in biochemical assays and drug discovery.
Medicine
Drug Development: The compound’s potential biological activities make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and inflammation.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, facilitating the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(4-chloro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-2H-chromen-2-one
- 3-[4-(4-bromo-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-2H-chromen-2-one
- 3-[4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-2H-chromen-2-one
Uniqueness
The presence of the fluorine atom in 3-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-2H-chromen-2-one imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain molecular targets. This makes it distinct from its chloro, bromo, and non-halogenated analogs, which may exhibit different biological activities and pharmacokinetic profiles.
Properties
IUPAC Name |
3-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O6S/c1-16-14-18(6-7-20(16)25)34(30,31)27-12-13-32-24(27)8-10-26(11-9-24)22(28)19-15-17-4-2-3-5-21(17)33-23(19)29/h2-7,14-15H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUCIGRISDOTJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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